Amino-PEG24-Boc
Description
Amino-PEG12-COOtBu is a polyethylene glycol (PEG) derivative featuring an amino (-NH₂) terminus, a 12-unit PEG chain, and a tert-butyl ester (-COOtBu) group. For instance, Amino-PEG12-COOH (CAS 196936-04-6) has a molecular formula of C₂₇H₅₅NO₁₄ and a molecular weight of 617.7 g/mol . Replacing the terminal carboxylic acid (-COOH) in Amino-PEG12-COOH with a tert-butyl ester (-COOtBu) would yield Amino-PEG12-COOtBu, increasing hydrophobicity and stability under basic conditions.
This compound’s amino group enables conjugation with carboxyl-containing molecules (e.g., via EDC/NHS chemistry), while the tert-butyl ester serves as a protective group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions . Applications include drug delivery systems, bioconjugation, and nanomaterials, where controlled release and tailored solubility are critical.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H111NO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53,56H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDVGRAEHWWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H111NO26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group and Reactivity
Key Findings:
- Amino-PEG12-COOtBu vs. Amino-PEG12-COOH: The tert-butyl ester enhances lipophilicity, making Amino-PEG12-COOtBu preferable for hydrophobic environments or acid-triggered release systems. In contrast, Amino-PEG12-COOH’s carboxylic acid allows direct conjugation without deprotection .
- Amino-PEG12-COOtBu vs.
- PEG Chain Length: Amino-PEG12-COOtBu’s 12-unit PEG chain provides superior water solubility and steric shielding compared to Amino-PEG4-CH₂COOtBu, which is more suited for applications requiring rapid clearance .
Physicochemical Properties
* Estimated based on HO-PEG12-CH₂CH₂COOtBu’s molecular weight (674.8 g/mol) , adjusted for the amino group.
Key Findings:
- Solubility: Amino-PEG12-COOH’s high solubility makes it ideal for aqueous formulations, whereas Amino-PEG12-COOtBu’s tert-butyl group reduces solubility but improves membrane permeability .
- Stability: The tert-butyl ester in Amino-PEG12-COOtBu is stable under physiological conditions but cleavable in acidic environments (e.g., tumor microenvironments or lysosomes), enabling targeted drug release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
